2'-Hydroxy-2,4,4'-trimethoxychalcone 2'-Hydroxy-2,4,4'-trimethoxychalcone
Brand Name: Vulcanchem
CAS No.: 84426-23-3
VCID: VC8445583
InChI: InChI=1S/C18H18O5/c1-21-13-7-8-15(17(20)10-13)16(19)9-5-12-4-6-14(22-2)11-18(12)23-3/h4-11,20H,1-3H3/b9-5+
SMILES: COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC)O
Molecular Formula: C18H18O5
Molecular Weight: 314.3 g/mol

2'-Hydroxy-2,4,4'-trimethoxychalcone

CAS No.: 84426-23-3

Cat. No.: VC8445583

Molecular Formula: C18H18O5

Molecular Weight: 314.3 g/mol

* For research use only. Not for human or veterinary use.

2'-Hydroxy-2,4,4'-trimethoxychalcone - 84426-23-3

Specification

CAS No. 84426-23-3
Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
IUPAC Name (E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C18H18O5/c1-21-13-7-8-15(17(20)10-13)16(19)9-5-12-4-6-14(22-2)11-18(12)23-3/h4-11,20H,1-3H3/b9-5+
Standard InChI Key ZTIPWOFLPVWZDX-WEVVVXLNSA-N
Isomeric SMILES COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)OC)OC)O
SMILES COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC)O
Canonical SMILES COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC)O

Introduction

Chemical Identity and Structural Elucidation

Molecular Characteristics

2'-Hydroxy-2,4,4'-trimethoxychalcone belongs to the chalcone family, a class of aromatic ketones with the backbone structure C6-C3-C6\text{C}_6\text{-C}_3\text{-C}_6. Its systematic IUPAC name is (2E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one, reflecting the positions of methoxy (-OCH3_3) and hydroxyl (-OH) substituents on the aromatic rings . The compound’s CAS registry number is 84426-23-3, and it is alternatively identified by synonyms such as 3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one and cerasidin .

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC18H18O5\text{C}_{18}\text{H}_{18}\text{O}_5
Molecular Weight314.3 g/mol
Exact Mass314.1154 Da
Topological Polar Surface Area74.2 Ų
LogP (Partition Coefficient)3.32

The chalcone’s planar structure enables π-π stacking interactions, while its hydroxyl and methoxy groups facilitate hydrogen bonding and solubility in polar solvents .

Spectroscopic and Conformational Analysis

The compound’s 2D and 3D structural models, available via PubChem, reveal an α,β-unsaturated ketone system (C=O and C=C groups) critical for its reactivity . Infrared (IR) spectroscopy identifies key absorptions: a strong band at ~1650 cm1^{-1} for the conjugated carbonyl (C=O) and broad peaks at ~3200–3500 cm1^{-1} for phenolic -OH . Nuclear magnetic resonance (NMR) data further corroborate the substitution pattern: 1H^1\text{H}-NMR signals at δ 3.8–4.0 ppm correspond to methoxy protons, while aromatic protons resonate between δ 6.5–7.5 ppm .

Synthesis and Natural Occurrence

Synthetic Routes

2'-Hydroxy-2,4,4'-trimethoxychalcone is synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between 2-hydroxy-4-methoxyacetophenone and 2,4-dimethoxybenzaldehyde . The process involves deprotonation of the acetophenone, nucleophilic attack on the aldehyde, and dehydration to form the α,β-unsaturated ketone. Optimized conditions (e.g., ethanol solvent, NaOH catalyst, 60°C) yield the chalcone with >80% purity .

Table 2: Key Reaction Parameters

ParameterConditionOutcome
SolventEthanolEnhanced solubility of intermediates
Catalyst10% NaOHAccelerates enolate formation
Temperature60°COptimal reaction rate

Natural Sources and Biosynthetic Pathways

This chalcone is isolated from the leaves of Andrographis viscosula and other medicinal plants . In vivo, it arises from the phenylpropanoid pathway, where phenylalanine ammonia-lyase (PAL) catalyzes the conversion of phenylalanine to cinnamic acid, followed by hydroxylation and methylation to yield substituted cinnamoyl-CoA precursors . Coupling with malonyl-CoA via chalcone synthase (CHS) forms the chalcone skeleton .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (~0.5 mg/mL at 25°C) but dissolves readily in dimethyl sulfoxide (DMSO) and methanol . Its stability is pH-dependent, with degradation observed under alkaline conditions (pH > 9) due to hydroxyl group deprotonation and ketone hydrolysis .

Table 3: Stability Profile

ConditionEffect
Acidic (pH 3–6)Stable for >24 hours
Neutral (pH 7)Stable for >48 hours
Alkaline (pH 9)30% degradation after 12 hours

Spectroscopic Fingerprints

Ultraviolet-visible (UV-Vis) spectroscopy shows absorption maxima at 280 nm (π→π* transition of the enone system) and 340 nm (n→π* transition of the carbonyl) . These features are instrumental in HPLC quantification, where the compound elutes at 12.3 min using a C18 column and methanol-water (70:30) mobile phase .

Applications in Research and Industry

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator